5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole
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Overview
Description
5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with glyoxal in the presence of an acid catalyst, followed by reduction to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-Methylimidazole: Similar in structure but lacks the o-tolyl group.
4,5-Dihydro-1H-imidazole: The parent compound without the methyl and o-tolyl substitutions.
5-Methyl-2-phenyl-4,5-dihydro-1H-imidazole: Similar but with a phenyl group instead of an o-tolyl group.
Uniqueness: 5-Methyl-2-(o-tolyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both the methyl and o-tolyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity to specific targets and modify its physicochemical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
5-methyl-2-(2-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H14N2/c1-8-5-3-4-6-10(8)11-12-7-9(2)13-11/h3-6,9H,7H2,1-2H3,(H,12,13) |
InChI Key |
WHIBKWUGQJNVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC=CC=C2C |
Origin of Product |
United States |
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